4-(2-Methyl-5-oxazolyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(2-methyl-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NO2/c1-7-11-6-10(13-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 |
InChI Key |
FHIZPOFYBMEGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 4 2 Methyl 5 Oxazolyl Phenol
Reactivity of the Phenolic Hydroxyl Group
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring (e.g., Halogenation, Nitration)
The hydroxyl group in phenols is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the benzene (B151609) ring. byjus.com In 4-(2-Methyl-5-oxazolyl)phenol, the para position is occupied by the oxazole (B20620) substituent. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (C3 and C5) relative to the hydroxyl group.
Halogenation: Phenols undergo halogenation readily, often without the need for a Lewis acid catalyst, due to the highly activating nature of the hydroxyl group. byjus.com When treated with bromine in a solvent of low polarity, such as chloroform, this compound would be expected to yield monobrominated products at the ortho positions. byjus.com In the presence of bromine water, phenols typically form polybrominated products. byjus.com
Nitration: The nitration of phenols is a sensitive reaction that can yield different products depending on the conditions. byjus.com With dilute nitric acid at low temperatures, a mixture of ortho- and para-nitrophenols is typically formed. byjus.com For this compound, nitration with dilute nitric acid would likely yield 3-nitro-4-(2-methyl-5-oxazolyl)phenol and 5-nitro-4-(2-methyl-5-oxazolyl)phenol. Using concentrated nitric acid can lead to the formation of polynitrated compounds and also increases the risk of oxidation, a common side reaction in phenol nitration that can produce byproducts like benzoquinone. byjus.comstackexchange.com The use of milder, heterogeneous nitrating systems, such as a combination of sodium nitrate (B79036) and an inorganic acidic salt like magnesium bisulfate on wet silica, can provide better control and yields for mononitration. nih.gov
| Reaction | Reagent(s) | Expected Major Product(s) | Reference |
|---|---|---|---|
| Halogenation (Bromination) | Br₂ in CHCl₃ | 3-Bromo-4-(2-methyl-5-oxazolyl)phenol and 5-Bromo-4-(2-methyl-5-oxazolyl)phenol | byjus.com |
| Halogenation (Bromination) | Bromine water | 3,5-Dibromo-4-(2-methyl-5-oxazolyl)phenol | byjus.com |
| Nitration | Dilute HNO₃ | 3-Nitro-4-(2-methyl-5-oxazolyl)phenol and 5-Nitro-4-(2-methyl-5-oxazolyl)phenol | byjus.com |
| Nitration | Concentrated HNO₃ | 3,5-Dinitro-4-(2-methyl-5-oxazolyl)phenol and potential oxidation byproducts | byjus.comstackexchange.com |
Reactions with Bases and Metal Species
The phenolic hydroxyl group imparts weak acidic properties to the molecule (phenol itself has a pKa of approximately 10). libretexts.org This acidity is due to the stabilization of the corresponding conjugate base, the phenoxide ion, through resonance. libretexts.org
This compound will react with strong bases, such as sodium hydroxide (B78521) (NaOH), to form the sodium phenoxide salt. libretexts.org This reaction involves the deprotonation of the hydroxyl group by the hydroxide ion. libretexts.org The resulting phenoxide is water-soluble. The compound is not acidic enough to react with weaker bases like sodium carbonate or sodium bicarbonate. libretexts.org
With reactive metals like sodium, phenols react to produce a phenoxide and hydrogen gas. libretexts.org This reaction is typically slower than the reaction of alcohols with sodium. libretexts.org
Functionalization and Derivatization via the Phenoxide Intermediate
The phenoxide ion generated from the reaction of this compound with a base is a potent nucleophile. This increased nucleophilicity allows for a range of derivatization reactions at the oxygen atom, which are not feasible with the parent phenol.
One common reaction is the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide to form an ether. For instance, reacting the sodium salt of this compound with methyl iodide would yield 4-(2-methyl-5-oxazolyl)anisole.
Another important reaction is the Kolbe-Schmidt reaction, where the phenoxide ion reacts with carbon dioxide, a weak electrophile, under pressure and heat. libretexts.org The high electron density on the phenoxide ring facilitates this carboxylation, which typically occurs at the ortho position to yield a hydroxybenzoic acid derivative. libretexts.org
Furthermore, the phenoxide can react with acid anhydrides or acid chlorides to form esters. issr.edu.kh For example, reaction with acetic anhydride (B1165640) would produce 4-(2-methyl-5-oxazolyl)phenyl acetate. Derivatization with reagents like 2-sulfobenzoic anhydride has also been used to tag phenols for analytical purposes. nih.gov
Reactivity of the Oxazole Ring System
The oxazole ring is an aromatic heterocycle, but it is less aromatic than rings like benzene or thiazole (B1198619). wikipedia.org Its reactivity is characterized by a general resistance to electrophilic substitution and a susceptibility to nucleophilic attack under certain conditions, which can sometimes lead to ring opening. pharmaguideline.com
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring
Electrophilic Substitution: Electrophilic attack on the oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom. pharmaguideline.com When it does occur, it requires the presence of electron-donating groups on the ring. wikipedia.orgnumberanalytics.com The reactivity order for electrophilic substitution on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com In this compound, the C5 position is substituted with the phenol ring, and the C2 position has a methyl group. Therefore, any potential electrophilic substitution would be directed to the C4 position.
Nucleophilic Substitution: Unsubstituted oxazoles are generally unreactive towards nucleophiles. pharmaguideline.com Nucleophilic substitution is possible if a good leaving group is present on the ring, particularly at the electron-deficient C2 position. wikipedia.org In the case of this compound, there are no inherent leaving groups on the oxazole ring. While deprotonation at C2 can occur with strong bases, nucleophilic attack on the ring often results in ring cleavage and rearrangement to form other heterocyclic systems, such as imidazoles, or open-chain products. pharmaguideline.com
| Reaction Type | Position on Oxazole Ring | Reactivity Notes | Reference |
|---|---|---|---|
| Electrophilic Substitution | C4 > C5 > C2 | Difficult; requires activating groups. C4 is the most likely site for this compound. | wikipedia.orgpharmaguideline.com |
| Nucleophilic Substitution | C2 | Requires a good leaving group; often leads to ring cleavage. | wikipedia.orgpharmaguideline.com |
Cycloaddition Reactions Involving the Oxazole Moiety
Oxazoles can participate as the diene component in Diels-Alder [4+2] cycloaddition reactions. wikipedia.org This reactivity is attributed to the furan-type oxygen atom at position 1, which imparts diene-like character to the ring system. pharmaguideline.com The reaction is facilitated by electron-releasing substituents on the oxazole ring and electron-withdrawing groups on the dienophile (the other reactant). pharmaguideline.com
The cycloaddition of an oxazole with an alkene or alkyne initially forms a bicyclic adduct containing an oxygen bridge. wikipedia.org This intermediate is often unstable and can be readily converted to other, more stable aromatic systems like pyridines or furans upon elimination of a small molecule. wikipedia.orgpharmaguideline.com For instance, the reaction of an alkoxy-substituted oxazole with an electrophilic alkene can be a key step in the synthesis of pyridoxine (B80251) (Vitamin B6) precursors. wikipedia.org The 2-methyl and 5-phenol substituents on this compound would influence the electronic nature and steric accessibility of the oxazole "diene," thereby affecting its reactivity in cycloaddition reactions.
Ring-Opening and Degradation Pathways
The degradation of this compound is dictated by the chemical characteristics of its two primary structural components: the phenol ring and the oxazole ring. While specific degradation studies on this exact molecule are not extensively documented in public literature, its degradation pathways can be inferred from studies on related phenolic and oxazole-containing compounds.
The phenolic moiety is susceptible to oxidative degradation. For many phenolic compounds, degradation is initiated by the hydroxylation of the benzene ring, typically at the ortho position, to form a catechol-type intermediate. nih.gov This intermediate is a key branching point for further degradation. The catechol ring can then undergo cleavage through two primary enzymatic pathways in biological systems: ortho-cleavage or meta-cleavage, mediated by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively. nih.gov This leads to the formation of aliphatic acids, such as muconic acid, which are then further metabolized. nih.gov In non-biological settings, chemical oxidation can lead to the formation of quinones and polymeric materials.
The oxazole ring, while generally aromatic and stable, can undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or under harsh reaction conditions. Studies on related oxazolone (B7731731) derivatives show that the ring can be opened by nucleophiles such as alkoxides and amines. acs.org For instance, 4-bis(methylthio)methylene-2-phenyloxazol-5-one reacts with various nucleophiles, leading to an acyclic intermediate that can then undergo subsequent cyclization. acs.org Similarly, the synthesis of certain imidazole (B134444) derivatives has been shown to proceed through the ring-opening of a benzoxazole (B165842) intermediate via intermolecular nucleophilic attack. researchgate.net Theoretical studies on phenol-epoxide reactions also highlight ring-opening mechanisms where a phenoxide ion acts as a nucleophile to open an epoxide ring. nih.govnih.gov Such reactions provide a model for how the phenolic part of the molecule could potentially influence reactions involving the oxazole ring or other reactants.
Intermolecular and Intramolecular Reaction Dynamics
The reactivity of this compound is characterized by the interplay between its phenolic and oxazole functionalities, allowing for a range of intermolecular and intramolecular reactions.
Intermolecular Reactions: The phenol group governs the molecule's participation in electrophilic substitution reactions on the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group. The oxazole ring itself also presents sites for reaction. The nitrogen atom in the oxazole ring can act as a nucleophile, potentially attacking electrophiles. evitachem.com The molecule can also engage in condensation reactions. For example, the phenolic hydroxyl group allows it to react with aldehydes or ketones. evitachem.com
In a broader context of related compounds, the formation of complex heterocyclic systems often relies on intermolecular reactions. For example, the synthesis of certain imidazole derivatives involves a dimerization process where two methanimine (B1209239) molecules, derived from benzoxazoles, react. This process includes the opening of one benzoxazole ring followed by an intermolecular nucleophilic attack from the nitrogen atom of a second molecule. researchgate.net
Intramolecular Reactions: Intramolecular reactions are also plausible, particularly if other reactive groups are introduced to the molecule. For instance, if a suitable leaving group were present on a side chain attached to the phenol, an intramolecular SN2 reaction could occur. An example of such a process is seen in the synthesis of dihydrobenzofuran intermediates, where a demethylated phenol spontaneously cyclizes by attacking a mesylate ester on an adjacent chain. mdpi.com While this is a different molecular system, it demonstrates the potential for the phenolic oxygen to act as an internal nucleophile under the right structural conditions.
Stability Studies under Various Chemical Environments
The stability of this compound is influenced by environmental factors such as pH, temperature, and light.
pH Stability: Phenolic compounds are known to exhibit pH-dependent stability. Generally, they are more stable in acidic to neutral conditions and become susceptible to degradation and oxidation under alkaline (high pH) conditions. nih.govresearchgate.net This instability at high pH is due to the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which is more readily oxidized. nih.gov Studies on various natural polyphenols have shown that compounds like caffeic acid, chlorogenic acid, and gallic acid are not stable at high pH, undergoing irreversible transformations. nih.gov In contrast, compounds such as ferulic acid and rutin (B1680289) show greater resistance to pH-induced degradation. nih.govresearchgate.net Given its structure, this compound is expected to be less stable in alkaline environments.
Table 1: pH Stability of Selected Phenolic Compounds
| Compound | Stability at High pH | Reference |
|---|---|---|
| Caffeic Acid | Unstable | nih.gov |
| Chlorogenic Acid | Unstable | nih.govresearchgate.net |
| Gallic Acid | Unstable | nih.gov |
| (-)-Catechin | Relatively Stable | nih.gov |
| Ferulic Acid | Relatively Stable | nih.govresearchgate.net |
| Rutin | Relatively Stable | nih.gov |
Thermal and Photochemical Stability: The stability of this compound can also be compromised by exposure to heat and light. While specific data for this compound is limited, information on related structures provides insight. For example, Phenol, 2-(2-phenyl-5-oxazolyl)- is reported to be generally stable but may decompose upon prolonged exposure to light or heat. evitachem.com
Studies on the thermal degradation of polybenzoxazines, which contain phenolic structures, show that degradation under nitrogen begins at temperatures around 220°C. kpi.ua The degradation products often include smaller phenolic compounds and aniline, indicating the cleavage of the polymer backbone. kpi.ua This suggests that the phenolic linkage is a point of thermal instability.
Table 2: Thermal Degradation Products of a Bisphenol-A Based Polybenzoxazine (BA-a) Heated to 800°C
| Retention Time (min) | Degradation Product | Relative Concentration |
|---|---|---|
| 2.54 | Toluene | 0.5% |
| 3.60 | p-Xylene | 0.4% |
| 5.14 | Phenol | 3% |
| 5.24 | Aniline | 27% |
| 6.83 | N-methylaniline | 1% |
| 6.88 | 3-Methylphenol | 0.6% |
| 6.95 | p-Aminotoluene | 2% |
| 7.53 | 2,6-Dimethylphenol | 1% |
| 8.25 | 2,4-Dimethylphenol | 0.5% |
| 10.89 | 2-Methyl-5-(1-methylethyl)phenol | 0.4% |
Data adapted from a study on polybenzoxazine degradation. kpi.ua
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of protons and carbons within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of 4-(2-Methyl-5-oxazolyl)phenol would exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) ring, the single proton on the oxazole (B20620) ring, the methyl group protons, and the phenolic hydroxyl proton.
The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the phenol ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The proton on the oxazole ring would also resonate in the downfield region. The methyl group protons would appear as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm). The phenolic -OH proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically found in the range of δ 4-7 ppm. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenolic -OH | Variable (e.g., 4.0-7.0) | Broad Singlet | 1H |
| Aromatic-H (ortho to -OH) | ~6.9 | Doublet | 2H |
| Aromatic-H (meta to -OH) | ~7.3 | Doublet | 2H |
| Oxazole-H | ~7.0 | Singlet | 1H |
| Methyl (-CH₃) | ~2.4 | Singlet | 3H |
| Note: These are predicted values and may vary in experimental conditions. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
The carbon atoms of the phenol ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group will be the most downfield of these due to the deshielding effect of the oxygen atom. The carbons of the oxazole ring will also resonate in the downfield region, with the carbon atom between the oxygen and nitrogen atoms (C2) and the carbon at position 5 showing characteristic shifts. The methyl carbon will appear at a much higher field (upfield), typically in the range of δ 10-30 ppm. docbrown.infochemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (Phenol, attached to -OH) | ~155 |
| C (Phenol, ortho to -OH) | ~116 |
| C (Phenol, meta to -OH) | ~129 |
| C (Phenol, para to -OH, attached to oxazole) | ~122 |
| C (Oxazole, C2) | ~161 |
| C (Oxazole, C4) | ~124 |
| C (Oxazole, C5) | ~150 |
| Methyl (-CH₃) | ~14 |
| Note: These are predicted values based on analogous structures and may vary in experimental conditions. rsc.org |
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent aromatic protons on the phenol ring, helping to confirm their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹H and ¹³C NMR spectra. For instance, the methyl proton signal would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is crucial for connecting different parts of the molecule. For example, it would show correlations between the aromatic protons of the phenol ring and the carbons of the oxazole ring, confirming the linkage between the two ring systems. Correlations between the methyl protons and the C2 carbon of the oxazole ring would also be expected.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H and C=C), and oxazole ring (C=N, C-O) functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The oxazole ring would exhibit characteristic C=N stretching around 1650 cm⁻¹ and C-O-C stretching vibrations at lower wavenumbers. The presence of the methyl group would be indicated by C-H stretching and bending vibrations. nist.gov
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium to Weak |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Strong |
| Oxazole C=N | C=N Stretch | ~1650 | Medium |
| Oxazole C-O | C-O Stretch | 1000-1300 | Medium to Strong |
| Methyl C-H | C-H Stretch | 2850-2960 | Medium |
| Note: These are general ranges and can be influenced by the overall molecular structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic phenol and oxazole ring systems.
Phenols typically exhibit two absorption bands in the UV region. researchgate.net The presence of the conjugated oxazole ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to simple phenol. biointerfaceresearch.com The exact positions of the absorption maxima (λmax) and their molar absorptivities (ε) would be dependent on the solvent used. msu.edu
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Solvent Dependence |
| π → π | ~220-240 | Moderate |
| π → π | ~270-290 | High |
| Note: These are estimated values and will vary with the solvent. |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
The fragmentation pattern of phenols often involves the loss of a hydrogen atom to form a stable phenoxy radical, or the loss of carbon monoxide (CO). docbrown.infoyoutube.com The oxazole ring can also undergo characteristic fragmentation. Common fragmentation pathways for oxazoles include cleavage of the ring. The presence of the methyl group can lead to the loss of a methyl radical. Analysis of the fragment ions helps to piece together the structure of the parent molecule. libretexts.org
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 175 | [C₁₀H₉NO₂]⁺ | Molecular Ion [M]⁺ |
| 174 | [C₁₀H₈NO₂]⁺ | Loss of H radical from -OH |
| 160 | [C₉H₆NO₂]⁺ | Loss of methyl radical |
| 147 | [C₉H₉NO]⁺ | Loss of CO from the phenol ring |
| 132 | [C₈H₆NO]⁺ | Loss of CO and methyl radical |
| Note: These are predicted fragments and their relative intensities will depend on the ionization method and energy. |
X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
Furthermore, XRD data would elucidate the nature of hydrogen bonding, a critical factor in the solid-state packing of phenolic compounds. It would be expected that the hydroxyl group of the phenol would participate in hydrogen bonding, potentially forming dimers or extended networks with the nitrogen atom of the oxazole ring or the hydroxyl group of neighboring molecules. While specific crystallographic data for the title compound is not available, studies on similar phenolic and oxazole-containing molecules demonstrate the utility of this technique. For instance, the crystal structure of (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol, a related phenolic compound, was determined to be monoclinic with a specific unit cell and bond angles, highlighting the level of detail achievable with XRD. nih.gov Similarly, the analysis of (E)-2-Methyl-4-(phenyldiazenyl)phenol revealed a monoclinic crystal system and detailed intermolecular hydrogen bonding patterns. researchgate.net
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray diffraction study.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the calculated theoretical values based on the compound's proposed empirical formula. For this compound, with a molecular formula of C₁₀H₉NO₂, elemental analysis would be crucial for confirming its elemental composition and, by extension, its molecular formula. The close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity. While specific data for the title compound is not available, research on other novel oxazole derivatives routinely includes elemental analysis for structural confirmation. biointerfaceresearch.com
Table 2: Theoretical Elemental Composition of this compound (C₁₀H₉NO₂)
| Element | Theoretical Percentage |
| Carbon | 68.56% |
| Hydrogen | 5.18% |
| Nitrogen | 7.99% |
| Oxygen | 18.27% |
Note: These are the calculated theoretical percentages. An actual elemental analysis would provide experimentally determined values for comparison.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for assessing the purity of a compound and for its separation from reaction mixtures and impurities. Thin-layer chromatography (TLC) is often used as a rapid and simple method to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A single spot on a TLC plate under various solvent systems would suggest a high degree of purity.
High-performance liquid chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. epa.gov For this compound, a reverse-phase HPLC method would likely be developed. epa.gov This would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength where the aromatic system exhibits strong absorbance. A pure sample would be expected to show a single, sharp peak in the chromatogram. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions. Commercial examples of related compounds, such as 4-(2-Methyl-4-thiazolyl)phenol, are often sold with a specified purity determined by HPLC, for instance, ≥98.0%. sigmaaldrich.com
Table 3: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | Example: 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | Compound-specific value |
Note: This table presents a typical set of starting conditions for an HPLC analysis; the actual parameters would need to be optimized.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of molecular modeling, offering insights into electronic structure and properties that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govacs.orgresearchgate.net DFT calculations focus on the electron density to determine the energy of a molecule, providing a balance between accuracy and computational cost. researchgate.net For 4-(2-Methyl-5-oxazolyl)phenol, DFT, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G**), would be employed to optimize the molecular geometry and calculate various electronic descriptors. nih.gov These calculations can provide valuable information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure.
Furthermore, DFT is instrumental in determining electronic properties such as ionization potential, electron affinity, and chemical hardness, which are key to understanding the molecule's reactivity. nih.gov The results of such calculations on similar phenol (B47542) derivatives have been shown to correlate well with experimental findings. nih.gov
Illustrative Data from a Hypothetical DFT Study:
| Parameter | Hypothetical Value |
| Total Energy (Hartree) | -650.12345 |
| Dipole Moment (Debye) | 2.5 |
| Ionization Potential (eV) | 8.2 |
| Electron Affinity (eV) | 1.1 |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. rsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. nih.govnih.gov For this compound, ab initio calculations would be valuable for obtaining precise information on its equilibrium structure and harmonic force field. nih.gov While computationally more intensive than DFT, ab initio methods can serve as a benchmark for other computational approaches. rsc.org Studies on related oxazole (B20620) and thiazole (B1198619) systems have utilized ab initio calculations to refine force field parameters for molecular mechanics simulations. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic view of molecular behavior, complementing the static picture offered by quantum chemical calculations.
The presence of a rotatable bond between the phenol and oxazole rings in this compound means that the molecule can exist in different spatial arrangements, or conformations. acs.orgnobelprize.org Conformational analysis is the study of these different conformations and their relative energies. nobelprize.org By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated. Energy minimization techniques are then used to identify the lowest energy conformation, which is the most stable and likely to be the most populated form of the molecule at equilibrium. utdallas.edu This analysis is critical for understanding how the molecule's shape influences its interactions with other molecules.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. uni-muenchen.deyoutube.com The MEP map illustrates the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential. youtube.comresearchgate.net Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. uni-muenchen.denih.gov For this compound, an MEP map would likely show a region of high negative potential around the phenolic oxygen and the nitrogen atom of the oxazole ring, suggesting these are the primary sites for interaction with electrophiles. researchgate.net The hydroxyl proton would be a region of positive potential.
Illustrative MEP Map Interpretation:
| Molecular Region | Predicted Electrostatic Potential | Reactivity |
| Phenolic Oxygen | Negative (Red) | Electrophilic Attack |
| Oxazole Nitrogen | Negative (Red) | Electrophilic Attack |
| Hydroxyl Hydrogen | Positive (Blue) | Nucleophilic Attack |
| Aromatic Rings | Neutral (Green/Yellow) | Less Reactive |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orgslideshare.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. taylorandfrancis.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would provide insights into its charge transfer properties and its potential to participate in various chemical reactions. researchgate.net
Illustrative FMO Data:
| Orbital | Hypothetical Energy (eV) |
| HOMO | -8.2 |
| LUMO | -1.1 |
| HOMO-LUMO Gap | 7.1 |
Thermodynamic Property Predictions
Computational chemistry provides powerful tools to estimate the thermodynamic properties of molecules like this compound. These predictions are crucial for understanding the stability, reactivity, and behavior of the compound under various conditions. Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to determine key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net
For instance, the standard enthalpy of formation (ΔfH°), which quantifies the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states, can be calculated. Similarly, the standard molar entropy (S°) and Gibbs free energy of formation (ΔfG°) can be computed. These values are fundamental for predicting the spontaneity of reactions involving the compound.
Thermodynamic properties are often calculated at different temperatures to understand their temperature dependence. researchgate.net The heat capacity (Cp), which describes the amount of heat required to raise the temperature of the substance, is another important parameter that can be predicted.
Table 1: Predicted Thermodynamic Properties of this compound at 298.15 K
| Property | Predicted Value | Units |
| Enthalpy of formation (gas) | -85.3 ± 5.0 | kJ/mol |
| Gibbs free energy of formation (gas) | 25.1 ± 6.0 | kJ/mol |
| Molar Entropy (gas) | 390.2 ± 3.0 | J/mol·K |
| Heat Capacity (Cp, gas) | 165.7 ± 2.0 | J/mol·K |
Note: The values in this table are hypothetical and based on typical values for structurally similar phenol and oxazole derivatives found in computational chemistry literature. chemeo.comchemeo.com
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei is a common application of computational chemistry. nanoient.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shifts. icm.edu.pl For this compound, distinct chemical shifts are expected for the protons of the phenol ring, the methyl group, the oxazole ring, and the hydroxyl group. The predicted shifts are influenced by the electronic environment of each nucleus. For example, the hydroxyl proton is expected to have a variable chemical shift depending on solvent and concentration due to hydrogen bonding. icm.edu.pl
IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can also be predicted computationally. icm.edu.pl By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other effects. ajchem-a.com Key vibrational modes for this compound would include the O-H stretching of the phenolic group, C-H stretching of the aromatic and methyl groups, and characteristic stretching and bending vibrations of the oxazole ring. icm.edu.plajchem-a.com
Table 2: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value/Range | Notes |
| ¹H NMR Chemical Shifts (ppm) | ||
| -OH | 4.0 - 7.0 | Broad singlet, position is solvent dependent |
| Aromatic-H | 6.8 - 7.5 | Multiplets |
| Oxazole-H | 7.1 - 7.8 | Singlet or doublet depending on position |
| -CH₃ | 2.1 - 2.4 | Singlet |
| ¹³C NMR Chemical Shifts (ppm) | ||
| Phenolic C-OH | 150 - 160 | |
| Aromatic C | 115 - 135 | |
| Oxazole C | 120 - 165 | |
| -CH₃ | 15 - 25 | |
| Key IR Frequencies (cm⁻¹) | ||
| O-H stretch | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (methyl) | 2850 - 2960 | |
| C=N stretch (oxazole) | 1640 - 1680 | |
| C=C stretch (aromatic) | 1450 - 1600 | |
| C-O stretch (phenol) | 1200 - 1260 |
Note: The values in this table are illustrative and based on established ranges for the respective functional groups and computational studies of similar molecules. icm.edu.plajchem-a.com
Analysis of Non-Linear Optical (NLO) Properties
Molecules with potential for non-linear optical (NLO) applications have been the subject of extensive theoretical research. nih.govresearchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of compounds like this compound. nanoient.org The key parameters that determine a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nanoient.org
A large first-order hyperpolarizability value is indicative of significant NLO activity, which is crucial for applications in technologies like optical switching and frequency conversion. researchgate.net The presence of both electron-donating (hydroxyl and methyl groups) and electron-accepting (oxazole ring) moieties within the same molecule can enhance these properties.
Table 3: Predicted Non-Linear Optical Properties of this compound
| Property | Predicted Value | Units |
| Dipole Moment (μ) | 3.5 ± 0.5 | Debye |
| Mean Polarizability (α) | 18.2 ± 2.0 | x 10⁻²⁴ esu |
| First-order Hyperpolarizability (β) | 12.5 ± 3.0 | x 10⁻³⁰ esu |
Note: These are hypothetical values based on computational studies of similar donor-acceptor substituted aromatic compounds. nanoient.orgicm.edu.pl
Solvation Effects and Solvent Media Interactions
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these solvation effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net
Applications and Utility in Chemical and Materials Science
Role as Synthetic Building Blocks and Intermediates for Complex Molecules
The inherent reactivity of the phenolic hydroxyl group and the potential for functionalization of the aromatic ring make 4-(2-Methyl-5-oxazolyl)phenol a versatile building block in organic synthesis. The phenolic -OH group can readily undergo a variety of chemical transformations, including etherification and esterification, allowing for the attachment of diverse molecular fragments. Furthermore, the benzene (B151609) ring is susceptible to electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups that can be used to construct more complex molecular architectures.
While direct, specific examples of complex molecules synthesized from this compound are not extensively documented in publicly available literature, the principles of organic synthesis strongly support its potential as an intermediate. The oxazole (B20620) moiety itself is a key structural feature in many natural products and pharmacologically active compounds. Therefore, this compound serves as a readily available starting material for the synthesis of more elaborate structures that incorporate this important heterocyclic motif. For instance, the phenolic group can be used to link the oxazole unit to other molecular systems, creating novel compounds with potential applications in medicinal chemistry and materials science. The synthesis of various phenol (B47542) derivatives often involves multi-step reactions where the strategic use of protecting groups and controlled reaction conditions are crucial for achieving the desired complex molecular structures. mdpi.combeilstein-journals.orgorientjchem.org
Development of Oxazolyl-Phenol Ligands for Catalysis
The nitrogen atom of the oxazole ring and the oxygen atom of the phenolic group in this compound can act as a bidentate ligand, capable of coordinating with a variety of metal ions. This property has led to the exploration of oxazolyl-phenol derivatives as ligands in catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on either the phenol or oxazole rings, allowing for the optimization of catalytic activity and selectivity for specific chemical transformations.
Oxazolyl-phenol ligands, derived from precursors like this compound, have been successfully employed in transition metal catalysis. These ligands can form stable complexes with a range of transition metals, including palladium, copper, and vanadium. cymitquimica.comontosight.aiwikipedia.orgjchemrev.com The resulting metal complexes have shown catalytic activity in various organic reactions.
For example, vanadium complexes incorporating oxazole-based ligands have been investigated as catalysts for polymerization reactions, such as the copolymerization of ethylene (B1197577) and norbornene. ontosight.ai The structure of the oxazole ligand, including the position of substituents, has been shown to significantly impact the catalytic activity and the properties of the resulting polymer. ontosight.ai While this research focuses on related oxazole structures, it highlights the potential of this compound to serve as a precursor for similar catalytically active ligands.
The general utility of phenol derivatives in transition metal-catalyzed reactions is well-established, with applications in cross-coupling reactions and oxidation catalysis. wikipedia.orgjchemrev.com The presence of the oxazole ring in this compound offers an additional coordination site, potentially leading to enhanced catalytic performance and novel reactivity.
Contributions to Materials Science and Engineering
The unique photophysical and chemical properties of molecules containing both oxazole and phenol moieties make them attractive candidates for applications in materials science.
Although direct research on the luminescent properties of this compound is limited, related oxazole and phenol-containing compounds have been investigated for their potential in luminescent devices. The extended π-conjugated system that can be formed by coupling the oxazole and phenol rings can lead to fluorescence and phosphorescence. The emission properties can be tuned by introducing different substituents onto the molecular scaffold. While a commercial supplier lists "4-Methyl-2-(oxazol-5-yl)phenol" as a product, it is currently discontinued, suggesting potential research interest in this or similar structures. unb.ca The general class of oxazolyl-phenol compounds is recognized for its potential in creating luminescent materials. libretexts.org
Phenolic compounds are well-known coupling components in the synthesis of azo dyes. researchgate.net The reaction of a diazonium salt with a phenol, known as azo coupling, results in the formation of a brightly colored azo compound. researchgate.net The phenolic hydroxyl group in this compound activates the aromatic ring towards electrophilic attack by the diazonium ion, making it a suitable candidate for the synthesis of novel azo dyes.
The general procedure involves dissolving the phenol in an alkaline solution to form the more reactive phenoxide ion, which is then reacted with a cold solution of a diazonium salt. The resulting azo dye would incorporate the 2-methyl-5-oxazolyl moiety, which could influence the color and other properties of the dye. While specific examples of dyes synthesized from this compound are not detailed in the available literature, the fundamental principles of azo dye chemistry strongly suggest its applicability in this field. The synthesis of azo dyes from various phenolic and heterocyclic precursors is a well-established area of research, with thiazolylazo dyes being a related class of compounds that have been prepared and studied.
Polymer Chemistry (e.g., Poly(2-oxazoline) Derivatives)
The incorporation of phenolic moieties, such as this compound, into polymer structures, particularly poly(2-oxazoline)s (POx), represents a significant area of research in materials science. The phenolic group offers a versatile handle for polymer functionalization and can impart unique properties to the resulting materials.
Poly(2-oxazoline)s are a class of polymers prepared through the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. mdpi.comnih.gov These polymers are known for their biocompatibility, stealth behavior, and tunable properties, making them attractive for various biomedical applications. sigmaaldrich.com The properties of POx can be readily modified by incorporating functional monomers or by post-polymerization modification. mdpi.comresearchgate.net
The introduction of phenolic groups, like that from this compound, can be achieved by synthesizing a 2-oxazoline monomer bearing the phenolic group. Research has demonstrated the synthesis of 2-oxazoline monomers derived from phenolic acids, which are then polymerized to yield POx with pendant phenolic functionalities. These functionalized polymers exhibit properties that are directly influenced by the presence of the phenolic groups.
The phenolic hydroxyl group can serve as a reactive site for further chemical modifications, allowing for the attachment of other molecules or crosslinking of the polymer chains. This opens up possibilities for creating advanced polymer architectures, such as block copolymers and hydrogels. For instance, phenol-functionalized POx has been explored for applications in membrane-based water purification and gas separation due to the potential for creating materials with controlled porosity and surface properties. vt.edu
The table below summarizes the key aspects of incorporating phenolic compounds into poly(2-oxazoline)s.
Table 1: Characteristics of Phenol-Functionalized Poly(2-oxazoline)s
| Feature | Description |
| Synthesis Method | Cationic Ring-Opening Polymerization (CROP) of phenol-containing 2-oxazoline monomers. |
| Key Functional Group | Phenolic hydroxyl (-OH) group. |
| Tunable Properties | Solubility, thermal stability, reactivity for post-polymerization modification. |
| Potential Applications | Biomaterials, drug delivery systems, functional coatings, membranes for separation processes. sigmaaldrich.comvt.edu |
Agricultural Applications as Pesticides or Herbicides
The structural motifs present in this compound, namely the oxazole ring and the phenolic group, are found in various compounds with demonstrated agricultural applications as pesticides and herbicides. While direct studies on the specific activity of this compound may be limited, the known bioactivity of related structures provides a strong basis for its potential utility in this field.
Oxazole and its derivatives are recognized for their broad spectrum of biological activities. nih.gov Research has shown that certain oxazole-containing compounds exhibit significant insecticidal and acaricidal properties. For example, a series of novel 2-(2,6-difluorophenyl)-4-(4-substituted phenyl)-1,3-oxazolines containing a sulfur ether moiety displayed excellent acaricidal activity against mites, with some derivatives showing significantly lower LC50 values than the commercial acaricide etoxazole. nih.gov Furthermore, some of these compounds also demonstrated good insecticidal activity against the oriental armyworm and mosquito. nih.gov The mechanism of action for such compounds often involves targeting specific physiological processes in the pests.
Similarly, phenolic compounds are known to possess pesticidal properties. Their mode of action can vary, including disruption of cell membranes, inhibition of essential enzymes, and interference with the nervous system of insects. The specific structure of the phenolic compound, including the nature and position of substituents on the aromatic ring, plays a crucial role in determining its efficacy and target specificity.
In the context of herbicides, oxadiazole derivatives, which are structurally related to oxazoles, have been investigated for their phytotoxic effects. mdpi.comnih.gov Studies on 1,2,5-oxadiazole N-oxides have indicated that their herbicidal activity is related to their physicochemical properties, such as lipophilicity and reduction potential. mdpi.comnih.gov The presence of the N-oxide moiety was found to be crucial for the observed phytotoxicity. mdpi.com This suggests that the heterocyclic ring system is a key contributor to the herbicidal action.
The combination of a phenolic group and an oxazole ring in this compound could lead to synergistic or unique biocidal activities. The phenolic moiety could enhance the compound's ability to penetrate biological membranes, while the oxazole ring could interact with specific target sites within the pest or weed.
The following table summarizes the potential agricultural applications based on the activities of related compounds.
Table 2: Potential Agricultural Bioactivity of Phenolic Oxazole Derivatives
| Activity | Target Organisms | Basis for Potential Activity |
| Insecticidal | Various insect pests (e.g., armyworm, mosquito) | Known insecticidal properties of oxazoline (B21484) and 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.gov |
| Acaricidal | Mites (e.g., Tetranychus cinnabarinus) | High efficacy of structurally related oxazoline derivatives against mite eggs and larvae. nih.gov |
| Herbicidal | Weeds | Herbicidal activity demonstrated by oxadiazole derivatives. mdpi.comnih.gov |
Exploration of Biological Activities and Mechanisms Non Clinical Focus
Structure-Activity Relationship (SAR) Studies on Oxazolyl Phenols
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For oxazolyl phenols, these studies have revealed key insights into the features necessary for their various biological effects.
The antimicrobial activity of phenolic compounds is significantly influenced by their lipophilicity. An increase in the lipophilic character of these compounds often enhances their ability to interact with and disrupt the cell membranes of microorganisms. frontiersin.org This can lead to irreversible damage to the cytoplasmic membrane and coagulation of the cell's contents. frontiersin.org For instance, the addition of an allyl group to phenolic compounds has been shown to increase their potency against planktonic bacteria. frontiersin.org
In the context of antiviral activity, specifically against picornaviruses, SAR studies on a series of 5-[[4-(4,5-dihydro-2-oxazolyl) phenoxy]alkyl]-3-methylisoxazoles have demonstrated the importance of substituents on the phenyl ring. nih.gov It was found that introducing substituents at the 2-position of the phenyl ring significantly enhanced the antiviral activity compared to the unsubstituted parent compound. nih.gov A quantitative structure-activity relationship (QSAR) analysis further indicated that the antiviral potency, as measured by the mean minimum inhibitory concentration (MIC), is strongly dependent on the compound's lipophilicity (log P), as well as electronic (sigma m) and steric (molecular weight) factors. nih.gov
Furthermore, modifications to the oxazoline (B21484) ring and the length of the alkyl chain in [[(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]isoxazoles also play a role in their antiviral efficacy. nih.gov These findings underscore the intricate relationship between the chemical architecture of oxazolyl phenols and their biological functions, providing a roadmap for the design of more potent derivatives.
Investigation of Antimicrobial and Antifungal Properties (in vitro)
A significant body of research has focused on the in vitro antimicrobial and antifungal properties of phenolic compounds, including those with an oxazole (B20620) moiety. These compounds have demonstrated activity against a range of microorganisms, with notable differences in efficacy between Gram-positive and Gram-negative bacteria.
Generally, phenolic compounds exhibit greater activity against Gram-positive bacteria. scielo.org.za This is often attributed to the structural differences in the cell envelopes of these two bacterial types. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can act as a barrier, limiting the penetration of certain antimicrobial agents. nih.gov
Studies on various phenol (B47542) derivatives have shown their potential to inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and to a lesser extent, Escherichia coli and Klebsiella pneumoniae (Gram-negative). scielo.org.za For example, sulfamethoxazolyl-azo-phenols and their copper(II) complexes have demonstrated antibacterial activity against both B. subtilis and E. coli. nih.gov Similarly, certain 1,3-oxazol-5(4H)-one derivatives have shown activity against Gram-positive bacterial strains. nih.gov
In terms of antifungal activity, phenolic compounds have been investigated for their effects on various fungal species, including Candida albicans. scielo.org.zanih.gov Some 1,3-oxazole derivatives have exhibited activity against C. albicans. nih.gov Furthermore, geranylated phenol derivatives have shown promise as inhibitors of the mycelial growth of the plant pathogen Phytophthora cinnamomi. nih.gov The antifungal activity is often correlated with the number and position of hydroxyl or methoxy (B1213986) groups on the aromatic ring. nih.gov
The following table summarizes the in vitro antimicrobial and antifungal activities of various oxazolyl phenol derivatives against selected microorganisms.
| Compound Type | Target Microorganism | Observed Effect | Reference |
| Lipophilic Phenol Derivatives | Gram-positive bacteria (S. aureus, B. subtilis) | Potent activity | scielo.org.za |
| Lipophilic Phenol Derivatives | Gram-negative bacteria (E. coli, K. pneumoniae) | Inactive | scielo.org.za |
| Sulfamethoxazolyl-azo-phenols | B. subtilis (Gram-positive) | Antibacterial sensitivity | nih.gov |
| Sulfamethoxazolyl-azo-phenols | E. coli (Gram-negative) | Antibacterial sensitivity | nih.gov |
| 1,3-Oxazol-5(4H)-one Derivatives | Gram-positive bacterial strains | Antimicrobial activity | nih.gov |
| 1,3-Oxazole with phenyl group | Candida albicans | Antimicrobial activity | nih.gov |
| Geranylated Phenol Derivatives | Phytophthora cinnamomi | Inhibition of mycelial growth | nih.gov |
| 2-Acryloyl-4,5-methylenedioxyphenol | Dermatophyte strains | Broad-spectrum activity | researchgate.net |
Mechanism of Action against Microorganisms (e.g., Membrane Interactions, Enzyme Activity, Gene Expression)
The antimicrobial action of phenolic compounds, including oxazolyl phenols, is often multifaceted. A primary mechanism involves interaction with and disruption of the microbial cell membrane. frontiersin.orgmdpi.com The lipophilic nature of these compounds facilitates their partitioning into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and leakage of essential intracellular components such as ions and ATP. frontiersin.orgfrontiersin.org This disruption of the cytoplasmic membrane can ultimately lead to cell death. frontiersin.org
In addition to direct membrane damage, phenolic compounds can also exert their antimicrobial effects by inhibiting microbial enzymes. frontiersin.orgmdpi.com By binding to enzymes, they can interfere with critical metabolic pathways necessary for microbial survival. frontiersin.org For instance, tannins, a class of polyphenols, are known to inactivate enzymes by forming complexes with them. frontiersin.org
Furthermore, some phenolic compounds can interfere with gene expression and the synthesis of nucleic acids (DNA and RNA) and proteins. mdpi.com Flavonoids, for example, have been shown to inhibit both energy metabolism and DNA synthesis. frontiersin.org In the case of oxazoline-based antimicrobial polymers, studies suggest a potential interaction with bacterial DNA, which could have implications for bacterial division. nih.gov
The proposed mechanisms of antimicrobial action for phenolic compounds are summarized in the table below.
| Mechanism of Action | Description | Reference |
| Membrane Interaction | Disruption of the cytoplasmic membrane, leading to increased permeability and leakage of intracellular components. | frontiersin.orgfrontiersin.orgmdpi.com |
| Enzyme Inhibition | Binding to and inactivation of microbial enzymes, disrupting essential metabolic pathways. | frontiersin.orgmdpi.com |
| Gene Expression and Nucleic Acid Synthesis | Inhibition of DNA and RNA synthesis, as well as protein synthesis. | frontiersin.orgmdpi.com |
| Interaction with Bacterial DNA | Potential to interfere with bacterial division. | nih.gov |
Antiviral Activity Research (e.g., Picornavirus Uncoating Inhibition)
Derivatives of oxazolyl phenols have been a subject of interest in antiviral research, particularly for their ability to inhibit the replication of picornaviruses. nih.govnih.gov Picornaviruses are a family of small RNA viruses that cause a range of human and animal diseases, including the common cold (caused by rhinoviruses) and poliomyelitis (caused by poliovirus).
A key target for antipicornavirus agents is the uncoating process, where the viral capsid is removed to release the viral RNA into the host cell cytoplasm. A series of compounds, specifically [[(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]isoxazoles, have been synthesized and evaluated for their ability to inhibit this crucial step in the viral life cycle. nih.gov
Structure-activity relationship studies have shown that modifications to the oxazoline ring and the length of the alkyl chain significantly impact the antiviral activity. nih.gov Furthermore, substitutions on the phenyl ring of related 5-[[4-(4,5-dihydro-2-oxazolyl) phenoxy]alkyl]-3-methylisoxazoles have been found to greatly enhance their potency against various human rhinovirus (HRV) serotypes in vitro. nih.gov Some of these compounds exhibited mean minimum inhibitory concentrations (MICs) as low as 0.40 microM against five different HRV serotypes. nih.gov
One particular compound from the [[(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]isoxazole series, designated as compound 14, has shown significant in vivo efficacy. In mouse models, it was found to reduce mortality when administered orally to mice infected with poliovirus-2 and was effective in preventing paralysis in mice infected with ECHO-9 virus. nih.gov These findings highlight the potential of oxazolyl phenol derivatives as candidates for the development of systemic agents for treating picornavirus infections. nih.gov
Anti-inflammatory Potential and Associated Pathways
While direct studies on the anti-inflammatory properties of 4-(2-Methyl-5-oxazolyl)phenol are limited, the broader class of phenolic compounds is known to possess anti-inflammatory effects. researchgate.net This activity is often linked to their antioxidant properties and their ability to modulate inflammatory pathways.
Resveratrol, a well-known polyphenol, has demonstrated anti-inflammatory effects in various cell types, including macrophages and adipocytes. researchgate.net The anti-inflammatory actions of phenolic compounds can be attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. For instance, they can modulate the activity of transcription factors such as NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.
The structural features of oxazolyl phenols, including the phenolic hydroxyl group, suggest that they may also exhibit anti-inflammatory properties. Further research is needed to specifically investigate the anti-inflammatory potential of this compound and to elucidate the specific pathways through which it may exert such effects.
Antioxidant Properties and Oxidative Stress Modulation
Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. nih.govmdpi.com The antioxidant capacity of these compounds is closely linked to their chemical structure, particularly the number and arrangement of hydroxyl groups on the aromatic ring. nih.gov
The phenolic hydroxyl group in this compound is a key contributor to its potential antioxidant activity. This group can donate a hydrogen atom to neutralize free radicals, thereby preventing them from causing oxidative damage to cells and biomolecules. The resulting phenoxyl radical is often stabilized by resonance, making the parent compound an effective antioxidant.
Studies on various oxazole derivatives have demonstrated their antioxidant potential. For example, certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives have been synthesized and evaluated for their ability to inhibit lipid peroxidation and affect the activity of cytochrome P450-dependent enzymes in vitro. nih.gov One particular analog, E3, was found to be a potent inhibitor of microsomal EROD activity, even more so than the known inhibitor caffeine (B1668208) at the same concentration. nih.gov
The antioxidant mechanism of phenolic compounds can also involve the chelation of metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species (ROS). mdpi.com By binding to these metal ions, phenolic compounds can prevent them from participating in redox reactions that generate harmful free radicals.
The table below highlights the antioxidant activities of some oxazole-containing compounds.
| Compound | Antioxidant Activity | Reference |
| 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on (E3) | Inhibition of microsomal EROD activity (89%) | nih.gov |
| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | Tyrosinase inhibition (IC50 = 17.85 µM) | researchgate.net |
Enzyme Inhibitory Effects (e.g., Urease, HDAC, PPAR Activators)
In addition to their antimicrobial and antioxidant properties, oxazolyl phenols and related compounds have been investigated for their ability to inhibit various enzymes, highlighting their potential for therapeutic applications.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. nih.gov While direct studies on this compound are not available, other phenolic compounds and oxadiazole derivatives have shown urease inhibitory activity. nih.govresearchgate.net For instance, certain 1,3,4-oxadiazole-bearing molecules have been identified as potent urease inhibitors. researchgate.net
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation, and their inhibitors are being developed as anticancer agents. nih.gov Quinazoline-based compounds, which can be structurally related to oxazolyl phenols, have been investigated as HDAC inhibitors. nih.gov Specifically, some 5-pyridinyl-1,2,4-triazole derivatives have shown inhibitory activity against various HDAC isoforms, with some selectivity for HDAC2, which is overexpressed in several cancers. nih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Activators: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. PPARα agonists are used to treat dyslipidemia. A potent and selective PPARα agonist, LY518674, which contains a phenoxy-propanoic acid moiety that can be conceptually linked to the structure of oxazolyl phenols, has been identified. nih.gov This compound has been shown to significantly increase HDL-cholesterol levels in animal models. nih.gov
The enzyme inhibitory activities of compounds structurally related to oxazolyl phenols are summarized in the table below.
| Enzyme | Inhibitor/Activator Type | Observed Effect | Reference |
| Urease | 1,3,4-Oxadiazole (B1194373) derivatives | Potent inhibition | researchgate.net |
| HDAC2 | 5-Pyridinyl-1,2,4-triazole derivatives | Selective inhibition | nih.gov |
| PPARα | LY518674 (phenoxy-propanoic acid derivative) | Potent and selective activation | nih.gov |
Future Research Directions and Perspectives
Design and Synthesis of Novel Analogs with Tailored Properties
The core structure of 4-(2-Methyl-5-oxazolyl)phenol is ripe for modification to create a library of novel analogs with fine-tuned properties for specific applications. Future synthetic strategies will likely draw from established oxazole (B20620) synthesis methodologies like the Robinson-Gabriel, Fischer, and van Leusen syntheses, adapting them for this particular scaffold. ijpsonline.comresearchgate.net The development of one-pot, multicomponent reactions will be crucial for efficiently generating diverse analogs. researchgate.netthieme-connect.com
Key areas for analog design include:
Modification of the Methyl Group: Replacing the methyl group at the 2-position of the oxazole ring with other alkyl, aryl, or functionalized groups can alter steric hindrance and lipophilicity, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.net
Functionalization at the C4 Position: The C4 position of the oxazole ring represents another site for substitution, potentially leading to the development of polysubstituted oxazoles with complex functionalities. researchgate.net
Table 1: Potential Analogs and Targeted Properties
| Analog Modification | Potential Synthetic Route | Targeted Property | Potential Application Area |
|---|---|---|---|
| Introduction of a nitro group on the phenol (B47542) ring | Direct nitration of a protected phenol precursor | Enhanced electron-withdrawing character | Antimicrobial agents, electronic materials |
| Replacement of the 2-methyl group with a 2-trifluoromethyl group | Cyclo-dehydration using a trifluoromethylated precursor | Increased metabolic stability and lipophilicity | Medicinal chemistry |
| Alkylation or acylation of the phenolic hydroxyl group | Williamson ether synthesis or esterification | Modified solubility and prodrug potential | Pharmaceutical development |
| Coupling of aryl groups to the C4 position of the oxazole | Palladium-catalyzed cross-coupling reactions | Extended conjugation, altered photophysical properties | Organic electronics, fluorescent probes |
Advanced Mechanistic Studies at the Molecular Level
A fundamental understanding of the reaction mechanisms and molecular interactions of this compound is essential for its rational application. Future research should focus on:
Spectroscopic Analysis: In-depth analysis using advanced NMR and mass spectrometry techniques to fully characterize the compound and its analogs. nih.gov
Reaction Kinetics: Studying the kinetics of synthetic reactions to optimize yields and understand the formation of intermediates and byproducts.
Interaction with Biological Targets: If identified as a biologically active agent, elucidating its binding mode with target enzymes or receptors through techniques like X-ray crystallography. Oxazole derivatives are known to interact with biological systems through various non-covalent interactions such as hydrogen bonds, and π-π stacking. tandfonline.comresearchgate.net
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For this compound, this integration can accelerate discovery.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. dergipark.org.trnih.govresearchgate.net This information provides insights into the molecule's reactivity and potential for use in electronic materials. semanticscholar.org
Molecular Docking: In the context of drug discovery, molecular docking can be used to predict the binding affinity and orientation of this compound and its analogs within the active site of a biological target. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of a series of analogs with their measured biological activity, helping to identify the key molecular descriptors that govern their function. nih.gov
Table 2: Applicable Computational and Experimental Techniques
| Research Goal | Computational Method | Experimental Validation |
|---|---|---|
| Predicting molecular structure and stability | DFT Geometry Optimization | X-ray Crystallography, NMR Spectroscopy |
| Identifying potential biological targets | Molecular Docking, Pharmacophore Modeling | In vitro enzyme assays, binding assays |
| Understanding electronic properties | HOMO/LUMO Analysis, Molecular Electrostatic Potential (MEP) | Cyclic Voltammetry, UV-Vis Spectroscopy |
| Guiding analog design for improved activity | QSAR, Free Energy Perturbation (FEP) | Synthesis and biological testing of new analogs |
Exploration of New Application Areas in Chemical Technology and Biotechnology
The unique combination of a phenol and an oxazole moiety suggests that this compound could be a versatile platform molecule. ontosight.ai Future research should explore its utility beyond traditional applications.
Materials Science: Oxazole-containing compounds are being investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The phenolic group in this compound could be used to tune electronic properties or anchor the molecule to surfaces.
Biotechnology: The structure could serve as a fluorescent probe for detecting specific ions or biomolecules, with the phenol group acting as a recognition site. tandfonline.com
Agrochemicals: Phenol and oxazole derivatives have been used in the development of pesticides and fungicides. numberanalytics.comontosight.ai Screening this compound and its analogs for such activities could open new avenues in crop protection.
Catalysis: The nitrogen atom in the oxazole ring and the oxygen of the phenol group can act as chelating ligands for metal ions, suggesting potential applications in asymmetric catalysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-(2-Methyl-5-oxazolyl)phenol, and how can reaction conditions be optimized for yield and selectivity?
- Methodology : Multi-step synthesis typically involves cyclocondensation of precursors (e.g., substituted oxazoles and phenols). Microwave-assisted synthesis () can enhance reaction kinetics compared to traditional thermal methods. Solvent selection (e.g., polar aprotic solvents like DMF) and catalyst optimization (e.g., acidic/basic conditions) are critical for regioselectivity. Gradient temperature control during cyclization minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation ( ). Pair with spectroscopic techniques:
- NMR : Analyze - and -NMR for aromatic proton environments and oxazole ring connectivity.
- IR : Identify phenolic O-H stretches (~3200–3500 cm) and oxazole C=N/C-O vibrations (~1600–1650 cm).
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS). Cross-validate with computational simulations (e.g., DFT-optimized geometries) .
Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?
- Methodology : Phenolic -OH directs electrophiles to ortho/para positions. Oxazole’s electron-withdrawing nature ( ) may deactivate the ring. Test halogenation (e.g., ) or nitration () under controlled conditions. Monitor regioselectivity via HPLC or -NMR. Compare with DFT-predicted Fukui indices for electrophilic susceptibility .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reaction pathways of this compound?
- HOMO-LUMO gaps for charge-transfer behavior.
- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
- Transition states for reaction mechanisms (e.g., tautomerization). Validate with experimental UV-Vis and cyclic voltammetry data. Incorporate exact exchange terms ( ) to improve thermochemical accuracy .
Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodology :
Re-examine sample purity (HPLC, melting point analysis).
Optimize computational parameters (e.g., solvent effects via PCM models in DFT).
Perform ab initio molecular dynamics (AIMD) to account for conformational flexibility.
Cross-reference with crystallographic data ( ) to validate bond lengths/angles. Discrepancies in -NMR shifts may arise from solvent-induced polarization effects .
Q. What strategies mitigate oxidative degradation or instability during storage of this compound?
- Methodology :
- Storage : Use amber vials under inert gas (N/Ar) at –20°C to prevent photooxidation ( ).
- Stabilizers : Add radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) at 0.1–1.0 wt%.
- Monitoring : Track degradation via HPLC-UV at 254 nm. Compare accelerated aging studies (40°C/75% RH) with Arrhenius modeling to predict shelf life .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodology :
- Solvent Screening : Test binary solvent systems (e.g., DCM/hexane) for slow evaporation.
- Seeding : Introduce microcrystals to overcome kinetic polymorphism.
- Temperature Gradients : Use cryocrystallization (–150°C) for high-resolution data ( ). If twinning occurs, employ SHELXL’s TWIN/BASF commands ( ) for structure refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
